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Compound of Interest

Compound Name: Boron triiodide

An In-depth Technical Guide to the Molecular Geometry and Bonding of Boron Triiodide

This technical guide provides a comprehensive overview of the molecular structure, bonding,
and key chemical properties of boron triiodide (BI3). It is intended for researchers, scientists,
and professionals in drug development and materials science who utilize boron compounds in
their work. This document details the theoretical basis for Bls's geometry, summarizes its
structural and spectroscopic data, and provides relevant experimental protocols.

Molecular Geometry and Bonding

Boron triiodide is a chemical compound with the formula Bls.[1] At room temperature, it exists
as a crystalline solid.[2] The geometry and bonding of the molecule are fundamental to
understanding its reactivity, particularly its potent Lewis acidity.

VSEPR Theory and Molecular Shape

The molecular geometry of boron triiodide can be accurately predicted using Valence Shell
Electron Pair Repulsion (VSEPR) theory. The central boron atom has three valence electrons,
and each of the three iodine atoms contributes seven valence electrons, for a total of 24
valence electrons in the molecule.

The Lewis structure shows a central boron atom single-bonded to three iodine atoms. The
boron atom does not have any lone pairs of electrons. According to VSEPR theory, the three
regions of electron density (the three B-I single bonds) will arrange themselves to be as far
apart as possible to minimize repulsion. This results in a trigonal planar electron-pair geometry
and molecular geometry.[1] The ideal bond angle in this arrangement is 120°.[3]
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VSEPR Analysis Workflow for Bls

Start: Bls Molecule

y

Step 1: Count Valence Electrons
B=3
3x1=3x7=21
Total =24 e~

:

Step 2: Draw Lewis Structure
Boron is the central atom.
Three B-I single bonds are formed.

:

Step 3: Determine Electron Domains
Central Atom (B) has:
3 Bonding Pairs
0 Lone Pairs
Total = 3 Electron Domains

;

Conclusion: Predict Geometry

Molecular Geometry: Trigonal Planar
I-B-1 Bond Angle: 120°

Click to download full resolution via product page

Caption: VSEPR theory workflow for predicting Bls geometry.

Hybridization and Bonding
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The bonding in boron triiodide is best described using the concept of orbital hybridization. The
central boron atom undergoes sp? hybridization.[3]

In its ground state, boron's electron configuration is 1s22s22p*. To form three equivalent B-I
bonds, one of the 2s electrons is promoted to an empty 2p orbital. The one 2s orbital and two
2p orbitals then mix to form three degenerate sp? hybrid orbitals. These sp? orbitals arrange
themselves in a trigonal planar geometry. Each of these orbitals overlaps with a p orbital from
an iodine atom to form three strong sigma (o) bonds. The remaining unhybridized p orbital on
the boron atom is perpendicular to the molecular plane.

Caption: Orbital hybridization of boron for bonding in Bls.

Quantitative Data Summary

The structural parameters of boron triiodide have been determined through various
experimental techniques, including X-ray diffraction. Key quantitative data are summarized

below.
Parameter Value Reference(s)
Molecular Geometry Trigonal Planar [1][2]
I-B-1 Bond Angle 120° [3]
B-I Bond Length ~211.2 pm [3]
Mean B-I Bond Energy ~307.1 kd/mol [3]
Crystal Structure Hexagonal [1]
Space Group P63/m [11[3]
Lattice Constants a=699.09 pm, c = 736.42 pm [1]
Dipole Moment 0D [1]

Lewis Acidity

Boron triiodide is a powerful Lewis acid, a characteristic that dictates much of its chemical
reactivity.[3] The Lewis acidity of boron trihalides follows the trend Bls > BBrs > BCls > BFs.[3]
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This order is contrary to what would be expected based on the electronegativity of the
halogens.

The enhanced acidity of Bls is attributed to the weaker 1t-bonding (back-bonding) between the
empty p-orbital on the boron atom and the lone pair p-orbitals of the much larger, more diffuse
iodine atoms.[3] This inefficient overlap results in a greater electron deficiency at the boron
center, making it a stronger electron-pair acceptor. Consequently, Bls readily forms stable
adducts with a wide variety of Lewis bases, such as amines, ethers, and phosphines.[3]

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the synthesis and structural integrity of Bls.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy are used to probe the vibrational modes of the molecule.
The observed spectra for Bls are consistent with its Dsh symmetry (planar configuration).[4][5]
The fundamental vibrational frequencies are presented in the table below.

Raman
. . IR Frequency
Vibrational Frequency o
Symmetry (Gas Phase, Description
Mode (Approx.,
cm™?)
cm™?)
) Symmetric B-I
1 A1’ Inactive ~190
Stretch
) Out-of-plane
V2 A" ~360 Inactive
Bend
Asymmetric B-I
V3 E' ~690 ~400-500
Stretch
\ E' ~100 ~100 In-plane Bend

Data compiled from references[3][4][5]. Note that frequencies can shift depending on the phase
(gas, liquid, solid).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b077602
https://www.benchchem.com/product/b077602
https://pubs.aip.org/aip/jcp/article/28/5/826/78077/Vibrational-Spectra-of-BBr3-and-BI3
https://pubs.aip.org/aip/jcp/article-pdf/28/5/826/18814625/826_1_online.pdf
https://www.benchchem.com/product/b077602
https://pubs.aip.org/aip/jcp/article/28/5/826/78077/Vibrational-Spectra-of-BBr3-and-BI3
https://pubs.aip.org/aip/jcp/article-pdf/28/5/826/18814625/826_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (**B NMR)

1B NMR spectroscopy is a key tool for characterizing boron compounds. For boron triiodide,
the spectrum typically shows a peak in the region of & 60—70 ppm, which is characteristic of a
three-coordinate, trigonal planar boron center.[3]

Experimental Protocols

Caution: Boron triiodide is highly sensitive to moisture and air and reacts violently with water.
[1] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon)
using appropriate Schlenk line or glovebox techniques.

Synthesis of Boron Triiodide

A common laboratory-scale synthesis involves the reaction of an alkali metal borohydride with
elemental iodine.[1][6]

Reaction: 3 LiBH4 + 8 I — 3 Lil + 3 Bls + 4 H2 + 4 HI[1]
Methodology:

o Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a
reflux condenser, and a gas outlet connected to a bubbler or trap to manage the evolving Hz
and HI gases. The entire apparatus must be thoroughly flame-dried under vacuum and
backfilled with an inert gas.

e Reagents: Lithium borohydride (LiBHa4) is suspended in a dry, inert solvent such as hexane.

[6]

o Reaction: A solution of iodine (I2) in the same dry solvent is added dropwise to the stirred
suspension of LiBHa4 at room temperature. The reaction is exothermic and will produce gas.

o Reflux: After the addition is complete, the reaction mixture is gently refluxed to drive the
reaction to completion.[6] Reaction progress can be monitored by the disappearance of the
purple iodine color.

o Workup and Purification:
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o The reaction mixture is cooled, and the solid byproducts (e.g., Lil) are removed by filtration
under an inert atmosphere.

o The solvent is removed from the filtrate under reduced pressure.

o The crude Bls product is purified by vacuum sublimation (typically at 50-100°C), which
yields colorless crystals of pure boron triiodide.[3]

Spectroscopic Characterization (FT-IR)

Methodology:

o Sample Preparation: Due to its high reactivity, the Bls sample must be prepared in an inert
atmosphere glovebox.

e Solid-State Analysis: A small amount of the crystalline Bls is mixed with dry potassium
bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a
transparent pellet using a hydraulic press.

» Solution-State Analysis: A solution of Bls can be prepared in a dry, IR-transparent, non-polar
solvent like carbon disulfide (CS:2).[4][5] This solution must be handled in a sealed IR cell
suitable for air-sensitive samples.

o Data Acquisition: The sample (pellet or cell) is placed in the spectrometer. A background
spectrum of the pure KBr pellet or the solvent-filled cell is collected first. The sample
spectrum is then recorded, and the background is automatically subtracted by the instrument
software to yield the infrared absorption spectrum of Bls.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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